

Application of (R)-Carvedilol-d4 in Bioequivalence Studies of Carvedilol Formulations

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Compound of Interest

Compound Name: (R)-Carvedilol-d4

Cat. No.: B12402821

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Application Note

Introduction

(R)-Carvedilol-d4 is a stable, isotopically labeled form of the R-enantiomer of Carvedilol. Due to its chemical and physical similarity to the unlabeled drug, it serves as an ideal internal standard (IS) in bioanalytical methods for the quantification of carvedilol in biological matrices. This is particularly crucial for bioequivalence (BE) studies, which are fundamental in the development of generic drug products. In these studies, precise and accurate measurement of the drug's concentration in plasma or serum over time is required to compare the pharmacokinetic profiles of a test formulation to a reference formulation. The use of a stable isotope-labeled internal standard like **(R)-Carvedilol-d4** is the gold standard, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement during mass spectrometric detection, thereby ensuring the reliability of the quantification.

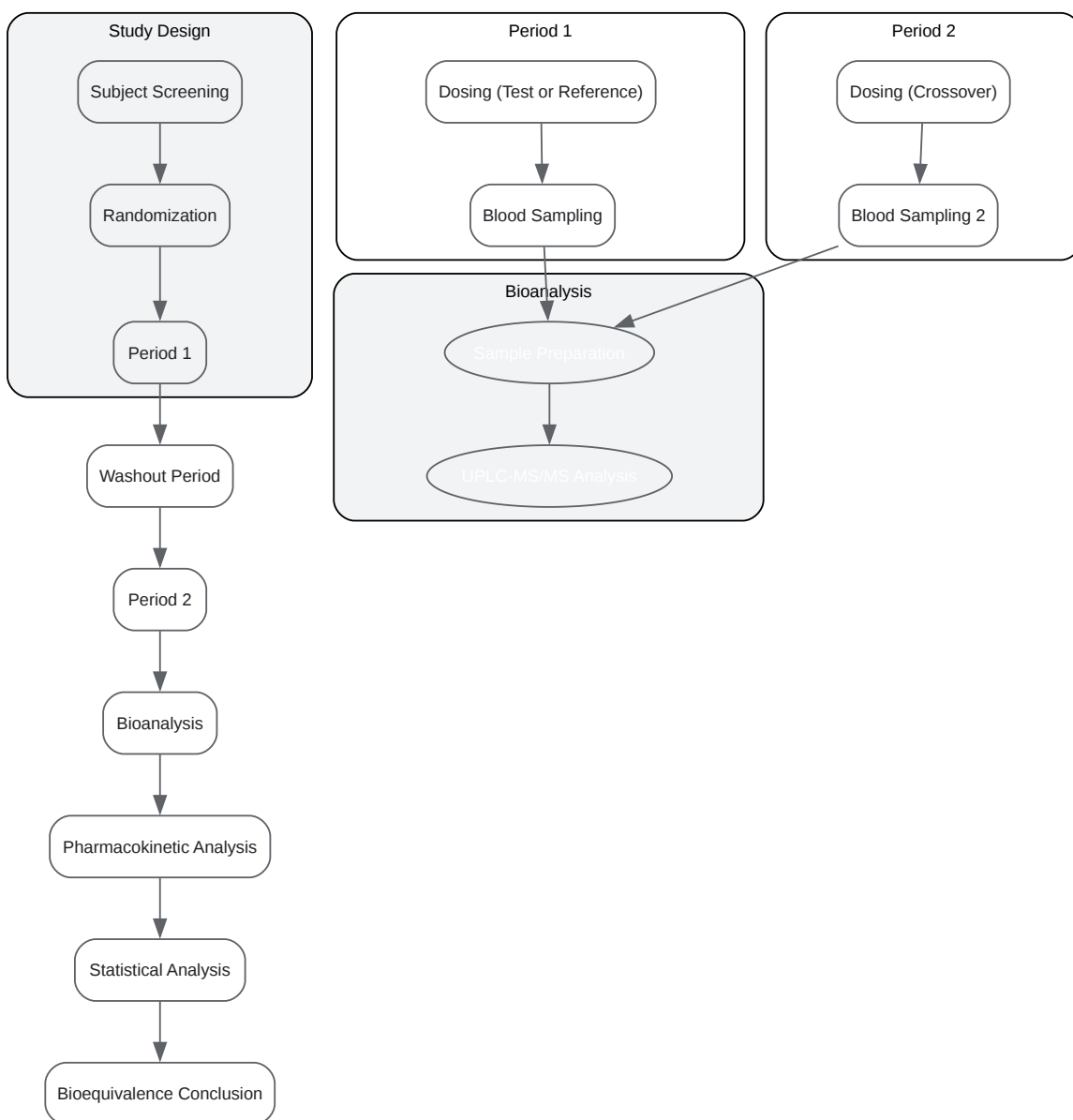
Carvedilol is a non-selective beta-adrenergic blocker and alpha-1 adrenergic blocker used to treat hypertension and heart failure.[1][2] It is a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer possessing the beta-blocking activity and both enantiomers contributing to the alpha-blocking activity.[3][4] The accurate quantification of carvedilol is therefore essential for pharmacokinetic and bioequivalence assessments.

This document provides detailed protocols and data presentation for the application of **(R)-Carvedilol-d4** as an internal standard in a typical bioequivalence study of carvedilol tablets. The methodology described is based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalysis.^[5]

Experimental Design for a Bioequivalence Study

A typical bioequivalence study for carvedilol is designed as a randomized, open-label, two-period, two-sequence, single-dose, crossover study in healthy adult human subjects under fasting conditions.^{[6][7]}

Logical Relationship of a Bioequivalence Study



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Caption: Flowchart of a typical crossover bioequivalence study design.

Bioanalytical Method Using (R)-Carvedilol-d4

The quantification of carvedilol in human plasma is performed using a validated UPLC-MS/MS method with **(R)-Carvedilol-d4** as the internal standard.

Sample Preparation (Solid-Phase Extraction - SPE)

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- Pipette 100 µL of plasma into a clean tube.
- Add a specific amount of **(R)-Carvedilol-d4** working solution as the internal standard.
- Vortex the mixture.
- Perform solid-phase extraction using a suitable SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard from the cartridge.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Transfer the reconstituted sample to an autosampler vial for analysis.[5]

UPLC-MS/MS Instrumental Analysis

The analysis is carried out on a UPLC system coupled with a triple quadrupole mass spectrometer.

Parameter	Condition
UPLC System	
Column	UPLC C18 (e.g., 50 × 2.1 mm, 1.7 μm)[5]
Mobile Phase	Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (e.g., 78:22, v/v)[5]
Flow Rate	0.8 mL/min[8]
Injection Volume	5 μL
Column Temperature	40 °C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
Monitored Transitions	Carvedilol: m/z 407.1 → 100.1; (R)-Carvedilol-d4: m/z 411.1 → 100.1 (example transitions)
Dwell Time	200 ms
Collision Gas	Argon
Ion Source Temp.	500 °C

Experimental Workflow for Bioanalysis



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Caption: Workflow for the bioanalytical quantification of carvedilol.

Pharmacokinetic Data Analysis

Following the analysis of plasma samples, the concentration-time data for each subject is used to calculate the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters

Parameter	Description
C _{max}	Maximum observed plasma concentration of the drug.
T _{max}	Time to reach the maximum plasma concentration.
AUC(0-t)	Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-inf)	Area under the plasma concentration-time curve from time zero to infinity.
t _{1/2}	Elimination half-life of the drug.

Representative Pharmacokinetic Data for Carvedilol

The following table summarizes typical pharmacokinetic parameters of carvedilol observed in healthy volunteers after a single oral dose.

Dose of Carvedilol	C _{max} (ng/mL)	T _{max} (hr)	AUC(0-inf) (ng·hr/mL)	t _{1/2} (hr)
6.25 mg	~30	~2	~100	6.30 ± 1.95
12.5 mg	~60	~2	~200	7 to 10
25 mg	115 ± 49	1.5 ± 0.5	409 ± 166	7 to 10

(Data compiled from multiple sources for illustrative purposes)[\[4\]](#)[\[8\]](#)

Bioequivalence Acceptance Criteria

For a generic carvedilol product to be considered bioequivalent to the reference product, the 90% confidence intervals (CI) for the geometric mean ratios of C_{max}, AUC(0-t), and AUC(0-inf) must fall within the range of 80.00% to 125.00%.^{[6][7]}

Conclusion

The use of **(R)-Carvedilol-d4** as an internal standard in UPLC-MS/MS methods provides the necessary accuracy and precision for the quantification of carvedilol in human plasma. This is a critical component of bioequivalence studies, ensuring that generic formulations of carvedilol perform comparably to the innovator product in terms of rate and extent of absorption. The detailed protocols and established pharmacokinetic parameters serve as a valuable resource for researchers and professionals in the field of drug development.

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References

- 1. youtube.com [youtube.com]
- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence study of two different tablet formulations of carvedilol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
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